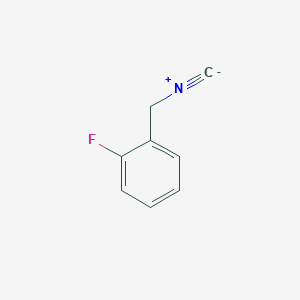

2-Fluorobenzylisocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(isocyanomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNREKRSJDEJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374567 | |

| Record name | 2-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-90-5 | |

| Record name | 1-Fluoro-2-(isocyanomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 602261-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorobenzylisocyanide

Established Synthetic Pathways

Multi-Step Synthesis via Formamide (B127407) Dehydration Routes

A common and reliable method for preparing 2-fluorobenzylisocyanide involves the dehydration of the corresponding N-(2-fluorobenzyl)formamide. This pathway is a multi-step process that begins with the protection of 2-fluorobenzylamine, followed by formylation and subsequent dehydration to yield the target isocyanide.

A key intermediate in this synthetic sequence is a protected form of the primary amine. While the target is the 2-fluoro isomer, the synthesis of the analogous N-(4-fluorobenzyl)-p-toluenesulfonamide is well-documented and provides a representative example of this class of transformation. The preparation typically involves the reaction of the corresponding benzylamine (B48309) with p-toluenesulfonyl chloride.

For instance, the synthesis of N-benzyl-p-toluenesulfonamide is achieved by reacting benzylamine with p-toluenesulfonyl chloride in pyridine. The reaction mixture is stirred at room temperature, and the product is isolated by precipitation in water followed by recrystallization. This method can be adapted for the preparation of N-(2-fluorobenzyl)-p-toluenesulfonamide.

Alternative methods for the preparation of N-alkyl-p-toluenesulfonamides involve the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a dehydrating agent like a molecular sieve. google.comgoogle.com This approach offers a more direct route to the sulfonamide intermediate.

Table 1: Representative Synthesis of N-Benzyl-p-toluenesulfonamide

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| Benzylamine | p-Toluenesulfonyl chloride | Pyridine | 1 hour | 90% |

Once the tosylated amine is obtained, the next step is formylation. A general and efficient method for the N-formylation of amines can be utilized. researchgate.net This transformation can often be achieved under catalyst- and additive-free conditions, highlighting a move towards more sustainable and simplified chemical processes. researchgate.net The reaction typically involves treating the amine with a formylating agent.

A classic example of a related formylation is the preparation of N-(p-tolylsulfonylmethyl)formamide. orgsyn.org This is achieved by reacting sodium p-toluenesulfinate with formaldehyde (B43269) and formamide in the presence of formic acid. orgsyn.org The mixture is heated, and the product crystallizes upon cooling. orgsyn.org

The final and crucial step in this sequence is the dehydration of the N-formyl intermediate to the isocyanide. This is a classic transformation in organic synthesis. A common method involves the use of a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine (B128534). orgsyn.org The reaction is typically carried out at low temperatures to control its exothermicity.

For example, the synthesis of p-tolylsulfonylmethyl isocyanide from N-(p-tolylsulfonylmethyl)formamide is accomplished by treating the formamide with phosphorus oxychloride and triethylamine in a mixture of 1,2-dimethoxyethane (B42094) and diethyl ether at -5°C. orgsyn.org The isocyanide product is then isolated by precipitation in ice water. orgsyn.org This protocol is directly applicable to the dehydration of N-(2-fluorobenzyl)formamide to yield this compound.

Another approach for isocyanide synthesis is the carbylamine reaction, which utilizes dichlorocarbene (B158193) generated via a phase-transfer method. orgsyn.org This method can produce isocyanides in good yields. orgsyn.org

Nucleophilic Substitution Strategies for Isocyanide Introduction

An alternative to the formamide dehydration route is the direct introduction of the isocyanide group via a nucleophilic substitution (SN2) reaction. nih.gov In this approach, a suitable alkyl halide, such as 2-fluorobenzyl bromide, is reacted with a cyanide salt. However, the direct use of cyanide salts can sometimes lead to the formation of nitriles as the major product.

Recent studies have explored the use of isocyanides themselves as nucleophiles in SN2 reactions. nih.gov This novel approach involves reacting an isocyanide with an alkyl halide, which leads to the formation of a nitrilium ion intermediate that can be hydrolyzed to a secondary amide. nih.gov While this particular reaction produces amides, the underlying principle of isocyanide nucleophilicity is significant.

For the synthesis of this compound, a more direct nucleophilic substitution would involve the displacement of a leaving group on the benzyl (B1604629) carbon by a cyanide or isocyanide equivalent. The efficiency of such SNAr reactions on fluorinated aromatic systems has been a subject of study, particularly in the context of late-stage functionalization of complex molecules. nih.gov

Novel and Optimized Synthetic Approaches

Research into the synthesis of isocyanides continues to evolve, with a focus on developing more efficient, milder, and functional group tolerant methods. While specific novel methods for this compound are not extensively detailed in the provided search results, the general trends in organic synthesis suggest a move towards catalytic and more direct synthetic routes. The exploration of new dehydrating agents and catalytic systems for the formamide dehydration pathway, as well as the development of novel isocyanide-transfer reagents for nucleophilic substitution, are active areas of research that could lead to improved syntheses of this compound.

Reactivity Profile and Reaction Chemistry of 2 Fluorobenzylisocyanide

Fundamental Reactivity Modalities

The reactivity of 2-fluorobenzylisocyanide is largely dictated by the unique electronic nature of the isocyanide functional group (-N≡C), which is influenced by the attached 2-fluorobenzyl moiety. The isocyanide group exhibits a fascinating duality, capable of acting as both a nucleophile and an electrophile, which allows it to participate in a wide array of chemical transformations.

The most prominent chemical feature of an isocyanide is the nucleophilic character of the terminal carbon atom. An isocyanide is formally a Lewis base, capable of donating a pair of electrons. youtube.com This reactivity stems from the lone pair of electrons on the carbon atom, making it a site for forming new covalent bonds with electron-deficient species (electrophiles). youtube.com

The nucleophilicity of the isocyanide carbon is influenced by several factors:

Charge: The electron density on the carbon atom is a key determinant of its nucleophilic strength. Generally, anionic species are stronger nucleophiles than their neutral counterparts. youtube.commasterorganicchemistry.com For instance, the cyanide ion (CN⁻) is a stronger nucleophile than a neutral isocyanide.

Electronegativity: Across a period on the periodic table, nucleophilicity tends to increase as electronegativity decreases. masterorganicchemistry.com

Substituent Effects: In this compound, the benzyl (B1604629) group's electronic properties modulate the nucleophilicity of the isocyanide carbon. The fluorine atom at the ortho position of the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect, which can decrease the electron density on the isocyanide carbon, thereby potentially reducing its nucleophilic strength compared to an unsubstituted benzylisocyanide.

Steric Hindrance: The accessibility of the nucleophilic carbon atom is also crucial. Increased steric bulk around the reaction center can hinder its approach to an electrophile, thus lowering the reaction rate. masterorganicchemistry.com

The table below summarizes the key factors that govern the nucleophilic character of the isocyanide group.

| Factor | Influence on Nucleophilicity | Relevance to this compound |

| Electron Density | Higher electron density on the carbon atom increases nucleophilicity. masterorganicchemistry.com | The electron-withdrawing fluorine atom may slightly reduce the electron density and thus the nucleophilicity. |

| Solvent | The choice of solvent (polar protic vs. polar aprotic) can significantly alter nucleophilicity trends. masterorganicchemistry.com | In protic solvents, hydrogen bonding can solvate the nucleophile, potentially hindering its reactivity. |

| Steric Hindrance | Increased bulk around the isocyanide carbon decreases nucleophilicity. masterorganicchemistry.com | The benzyl group presents more steric hindrance than a simple alkyl group, affecting its reaction with sterically demanding electrophiles. |

Complementing its nucleophilic nature, the isocyanide carbon also possesses electrophilic character. An electrophile is an electron-poor species that can accept a pair of electrons. libretexts.org This duality arises from the resonance structures of the isocyanide group. While one resonance form shows a lone pair on the carbon, another significant resonance contributor places a formal positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

This electrophilic nature allows isocyanides to react with a variety of electron-rich species. libretexts.org For example, organometallic reagents or other strong nucleophiles can attack the isocyanide carbon, leading to the formation of new carbon-carbon bonds. The reaction of an electron-rich nucleophile with the electrophilic carbon of the isocyanide is a key step in many complex organic syntheses. libretexts.org

Addition reactions are fundamental transformations in organic chemistry where two or more molecules combine to form a single, larger product, typically involving a compound with multiple bonds. wikipedia.org The carbon-nitrogen triple bond of the isocyanide group in this compound makes it an excellent substrate for such reactions. byjus.com

These reactions can be broadly categorized based on the nature of the attacking species:

Nucleophilic Addition: An electron-rich nucleophile attacks the electrophilic isocyanide carbon. This is often followed by subsequent steps to yield a stable product. byjus.com

Electrophilic Addition: An electrophile attacks the nucleophilic isocyanide carbon, breaking the π-bond and forming new σ-bonds. byjus.comyoutube.com

Cycloadditions: Isocyanides can participate in cycloaddition reactions, reacting with 1,3-dipoles or other unsaturated systems to form heterocyclic rings.

A classic example is the addition of halogens (like Br₂ or Cl₂) across the C≡N bond. In this type of reaction, the π-bonds of the isocyanide are broken, and new single bonds to the halogen atoms are formed. libretexts.org The mechanism often involves the formation of a cyclic intermediate. libretexts.org

Nucleophilic substitution is a class of reactions where a nucleophile displaces a leaving group on a substrate molecule. youtube.comlibretexts.org this compound can participate in these reactions primarily by acting as a nucleophile.

In a typical bimolecular nucleophilic substitution (Sₙ2) reaction, the lone pair on the isocyanide carbon attacks an electrophilic carbon atom (e.g., in an alkyl halide), displacing a halide ion or another suitable leaving group. libretexts.orgbyjus.com The reaction proceeds in a single, concerted step where the new bond forms simultaneously as the old bond breaks. libretexts.orglibretexts.org

The general scheme for an Sₙ2 reaction involving this compound as the nucleophile is as follows:

2-F-C₆H₄CH₂-N≡C + R-X → [2-F-C₆H₄CH₂-N≡C-R]⁺ + X⁻

Where:

2-F-C₆H₄CH₂-N≡C is the nucleophile (this compound).

R-X is the electrophilic substrate (e.g., an alkyl halide).

X is the leaving group (e.g., Br⁻, I⁻).

The efficiency of this reaction depends on the substrate (primary alkyl halides react faster than secondary or tertiary ones due to less steric hindrance) and the stability of the leaving group. youtube.combyjus.com Benzylic substrates are often excellent electrophiles for Sₙ2 reactions. youtube.com

Advanced Reaction Mechanisms

Understanding the detailed reaction chemistry of this compound requires moving beyond fundamental modalities to explore the specific pathways and energetic landscapes of its transformations.

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms, including those involving isocyanides. Techniques such as Density Functional Theory (DFT) are used to model reaction pathways, identify intermediates, and characterize the structure and energy of transition states. researchgate.net

A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules pass through as they transform from reactants to products. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Computational investigations of reactions involving isocyanides can reveal:

Reaction Intermediates: The formation and stability of transient species, such as carbocations or other intermediates, can be predicted. researchgate.net

Transition State Geometries: The precise three-dimensional arrangement of atoms at the peak of the energy barrier provides insight into how bonds are formed and broken. youtube.com

Energetics: Calculation of activation energies and reaction enthalpies helps to predict the feasibility and kinetics of a proposed reaction pathway.

For example, in a substitution or addition reaction involving this compound, computational methods can map the minimum energy pathway, showing the continuous geometric and energetic changes as the reactants approach each other, pass through the transition state, and settle into the final product structure. youtube.com These studies are crucial for optimizing reaction conditions and designing new synthetic routes that leverage the unique reactivity of the isocyanide group.

The table below outlines the types of information gained from computational studies of reaction mechanisms.

| Computational Output | Description | Significance |

| Minimum Energy Pathway | The lowest energy route connecting reactants and products on the potential energy surface. youtube.com | Helps visualize the entire reaction process and identify key stages. |

| Transition State Structure | The specific atomic arrangement at the highest energy point of the reaction pathway. researchgate.netyoutube.com | Reveals the nature of bond-making and bond-breaking events. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |

| Reaction Intermediates | Metastable species formed during the reaction. researchgate.net | Their stability can influence the overall course and outcome of the reaction. |

Kinetic Studies of Transformation Processes

The kinetic analysis of multicomponent reactions (MCRs) like the Ugi reaction is notoriously challenging, and as of recent reviews, specific kinetic data for the four-component Ugi reaction remains largely unavailable. nih.govacs.org This is attributed to the complexity of a reaction where three or more reactants converge, making it difficult to isolate and measure the rate of individual steps. nih.govbaranlab.org

However, early studies on related reactions and general observations provide some insight. The Ugi reaction is known to be exothermic and is often complete within minutes after the addition of the isocyanide component. wikipedia.org Research by Ugi indicated that the reaction is accelerated in aprotic solvents. baranlab.org Kinetic studies on the related Passerini reaction, which also involves an isocyanide and a carbonyl compound but lacks the amine component, determined it to be a termolecular process with a third-order rate law, being first order in each reactant. baranlab.org While not directly transferable, this suggests a complex, concerted mechanism. The development of chiral phosphoric acid catalysts is partly based on the premise that their enhanced acidity accelerates the kinetics of the enantioselective Ugi reaction. nih.gov

Mechanistic Elucidation via Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracking the movement of atoms through a chemical reaction, thereby elucidating its mechanism. wikipedia.orgnumberanalytics.com This is achieved by replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H/D, or ¹⁶O with ¹⁸O) and then determining the position of that isotopic label in the final products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

While specific isotopic labeling studies focusing on this compound are not prominent in the literature, the general Ugi reaction mechanism has been a subject of such investigation. The currently accepted mechanism involves several reversible steps, culminating in an irreversible Mumm rearrangement. wikipedia.org

A plausible reaction pathway is as follows:

Imine Formation : The amine and aldehyde (or ketone) condense to form an imine. wikipedia.org

Protonation & Isocyanide Addition : The carboxylic acid protonates the imine, forming an iminium ion. This activated intermediate is then attacked by the nucleophilic carbon of the isocyanide. wikipedia.org

Intermediate Formation : This addition leads to a nitrilium ion intermediate, which is then trapped by the carboxylate anion. wikipedia.org

Mumm Rearrangement : The resulting intermediate undergoes the irreversible Mumm rearrangement, an acyl transfer from the oxygen to the nitrogen atom, which drives the entire reaction sequence to completion, yielding the final α-aminoacyl amide product. wikipedia.org

Isotopic labeling could be instrumental in confirming this pathway. For example, by using a carboxylic acid labeled with ¹⁸O, one could verify that this specific oxygen atom is incorporated into the final amide backbone, confirming the proposed trapping of the nitrilium ion and subsequent rearrangement. Such experiments are crucial for resolving the finer points of the mechanism, which remains a topic of some debate. nih.govacs.org

Impact of Solvent Effects on Reactivity

The choice of solvent has a significant, albeit complex and not fully understood, effect on the Ugi reaction. nih.govacs.org Generally, high concentrations of reactants (0.5M - 2.0M) in polar solvents give the best yields. wikipedia.org

Polar protic solvents such as methanol, ethanol, and 2,2,2-trifluoroethanol (B45653) (TFE) are the most common choices. nih.govacs.orgnih.gov The preference for these solvents is often attributed to their ability to stabilize the polar intermediates formed during the reaction, such as the iminium ion, through hydrogen bonding. nih.govacs.org Protic solvents may also play a more active role by facilitating proton transfer steps and activating the imidate intermediate just before the final Mumm rearrangement. nih.govacs.org

| Solvent Type | Examples | General Effect on Ugi Reaction | Citations |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, TFE | Commonly used, stabilize polar intermediates via H-bonding, may facilitate proton transfer. | nih.govacs.orgnih.gov |

| Polar Aprotic | DMF, THF, Dichloromethane | Also effective, may help stabilize the overall transition state. | nih.govacs.orgwikipedia.org |

| Aqueous Media | Water | Can be used with relative success, offering a "green" chemistry advantage. | nih.govacs.org |

| Solvent-Free | Twin Screw Extrusion (TSE) | Can provide higher yields and purity with short reaction times. | acs.org |

Multicomponent Reaction Chemistry

Reactivity in Ugi Multicomponent Reactions (Ugi-MCR)

The Ugi four-component reaction (U-4CR) is the cornerstone of isocyanide-based multicomponent chemistry and the primary reaction in which this compound is employed. nih.govnih.gov First reported by Ivar Ugi in 1959, this one-pot reaction brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative, often referred to as a peptoid. nih.govacs.orgorganic-chemistry.org The reaction is highly efficient and atom-economical, with the only byproduct being a molecule of water. wikipedia.org Its power lies in the ability to generate significant molecular complexity and diversity in a single synthetic step from readily available starting materials. numberanalytics.com

Exploration of Diverse Substrate Scopes

A key advantage of the Ugi reaction is its remarkably broad substrate scope, and this compound fits well within the class of reactive aromatic isocyanides. nih.govorganic-chemistry.org The reaction tolerates a wide variety of functional groups on each of the four components, making it an invaluable tool for creating large libraries of compounds for drug discovery and materials science. organic-chemistry.orgnumberanalytics.com

The flexibility of the Ugi reaction allows for extensive variation in its inputs:

Aldehydes/Ketones : Both aliphatic and aromatic aldehydes and ketones can be used. beilstein-journals.org

Amines : Primary and secondary amines, as well as hydrazines and hydroxylamines, are suitable. nih.gov

Carboxylic Acids : A wide range of carboxylic acids can be employed. beilstein-journals.org In some variations, other acidic components like hydrazoic acid can be used, leading to different product classes (e.g., Ugi-tetrazole reaction). nih.govnih.gov

Isocyanides : Aromatic isocyanides, such as this compound, and aliphatic isocyanides are widely used. nih.gov So-called "convertible isocyanides," like 2-Nitrobenzyl isocyanide, have also been developed, which allow the isocyanide-derived portion to be cleaved from the final product. nih.govrug.nl

| Component | Example Substrates | Citations |

|---|---|---|

| Isocyanide | This compound, 2-Nitrobenzyl isocyanide (convertible), Cyclohexyl isocyanide | nih.govnih.gov |

| Amine | Aniline, Butylamine, Amino acids, Hydrazines, Secondary amines (e.g., Piperidine) | nih.govnih.govnih.gov |

| Carbonyl | Benzaldehyde, Isobutyraldehyde, Cyclohexanone, Aziridine aldehyde dimers | nih.govnih.gov |

| Acid | Benzoic acid, Acetic acid, Amino acids, Hydrazoic acid (for tetrazoles) | nih.govnih.gov |

Mechanism-Driven Development of Chiral Catalytic Systems

Developing an effective enantioselective Ugi reaction is a significant and long-standing challenge in organic chemistry, often labeled as an "unconquered" field. nih.govacs.org The primary hurdle is the incomplete understanding of the reaction mechanism and the complex interplay of multiple equilibria. nih.gov This lack of deep mechanistic insight hinders the rational, mechanism-driven design of efficient chiral catalysts. nih.govacs.org

Despite these challenges, progress has been made through several innovative approaches:

Chiral Brønsted Acids : Chiral phosphoric acids (CPAs) have been successfully used to catalyze enantioselective Ugi reactions. nih.gov The rationale is that their high acidity, compared to the carboxylic acid component, can accelerate the rate-determining steps and create a more organized, chiral transition state, thereby inducing stereoselectivity. nih.gov

Chiral BOROX Catalysts : An alternative strategy involves the in-situ assembly of BOROX catalysts from a chiral ligand (like VAPOL), an amine, and a boron source. nih.govnih.gov The proposed mechanism involves the formation of a chiral boroxinate anion, which then forms a tight ion pair with the iminium cation intermediate. nih.govnih.gov This chiral ion pair directs the subsequent nucleophilic attack of the isocyanide, controlling the stereochemical outcome. nih.gov

Chiral Ligand Development : Another avenue involves the synthesis of new chiral ligands derived from Ugi-type products themselves. acs.orgfigshare.com For example, chiral amines produced via asymmetric synthesis can be converted into privileged ligand scaffolds, such as those of the PPFA-type and Josiphos-type, which have shown high efficacy in other asymmetric catalytic reactions. acs.org

These developments underscore that even with mechanistic uncertainties, a combination of rational design based on proposed intermediates and systematic screening can lead to breakthroughs in achieving stereocontrol over this powerful multicomponent reaction.

Enantioselective Variations and Stereocontrol

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While specific enantioselective reactions employing this compound are not extensively detailed in the literature, the principles of stereocontrol in isocyanide-based reactions are well-established and directly applicable. The stereochemical outcome of reactions like the Passerini and Ugi multicomponent reactions can be influenced through several strategies.

One major approach is the use of chiral catalysts. For instance, a catalytic asymmetric Passerini reaction has been developed using a tridentate indan (B1671822) (pybox) Cu(II) Lewis acid complex. broadinstitute.org This method achieves enantioselectivity with substrates capable of bidentate coordination to the catalyst. broadinstitute.org The steric and electronic properties of the isocyanide, such as those of this compound, can impact the enantioselectivity of the reaction. broadinstitute.org Although aromatic isocyanides have been shown to lead to approximately equivalent enantiomeric excesses as aliphatic ones in some systems, the specific substitution pattern, like the ortho-fluoro group, can play a subtle role. broadinstitute.org

Another strategy involves the use of chiral auxiliaries or chiral substrates to direct the stereoselective addition of the isocyanide. broadinstitute.org Highly diastereoselective Ugi multicomponent reactions have been reported using optically pure imines, which effectively control the stereochemistry of the resulting product. beilstein-journals.org The isocyanide component, in this case, this compound, adds to the chiral imine intermediate, with the facial selectivity being dictated by the existing stereocenter.

These examples underscore the potential for achieving high levels of stereocontrol in reactions involving this compound. The development of new chiral catalysts and auxiliaries continues to expand the toolkit for asymmetric synthesis using isocyanide building blocks.

Table 1: Strategies for Stereocontrol in Isocyanide Reactions

| Strategy | Description | Example Reaction |

| Chiral Catalysis | Employs a chiral Lewis acid or Brønsted acid to create a chiral environment around the reactants, influencing the stereochemical outcome. | Catalytic asymmetric Passerini reaction using a chiral Cu(II) complex. broadinstitute.org |

| Chiral Substrates | Utilizes a starting material that is already chiral, with its stereocenter directing the approach of the other reactants. | Diastereoselective Ugi reaction with optically pure imines. beilstein-journals.org |

| Chiral Auxiliaries | A chiral group is temporarily attached to one of the reactants to control stereochemistry and is later removed. | Diastereoselective Passerini reactions using chiral auxiliaries. broadinstitute.org |

Involvement in van Leusen Type Multicomponent Reactions

The van Leusen reaction is a versatile transformation in organic chemistry, primarily known for converting ketones into nitriles with a one-carbon homologation using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org However, its scope extends to the synthesis of important heterocyclic structures through multicomponent variations. organic-chemistry.orgorganic-chemistry.org When aldehydes are used as the carbonyl component, the reaction can yield oxazoles. wikipedia.org Furthermore, the in situ formation of an aldimine from an aldehyde and a primary amine, followed by reaction with TosMIC, leads to the formation of imidazoles in what is known as the van Leusen three-component reaction (vL-3CR). wikipedia.orgorganic-chemistry.org

The mechanism of the van Leusen imidazole (B134444) synthesis involves the deprotonation of TosMIC, which then attacks the aldimine. organic-chemistry.org This is followed by a [3+2] cycloaddition and subsequent elimination of p-toluenesulfinic acid to form the imidazole ring. organic-chemistry.org This reaction is a powerful tool for assembling substituted imidazoles, which are common motifs in medicinal chemistry. nih.govsemanticscholar.org

While TosMIC is the archetypal isocyanide for this reaction, the fundamental reactivity allows for the use of other isocyanide derivatives. Although direct examples featuring this compound in a van Leusen reaction are not prominent in the literature, its structural features make it a plausible substrate. By reacting this compound with an appropriate electrophile under basic conditions, it could potentially participate in analogous transformations for the synthesis of nitriles or heterocyclic systems. The van Leusen reaction's utility has been expanded to generate complex molecular frameworks, such as in the synthesis of imidazoquinoxalines, demonstrating its power in constructing medicinally relevant scaffolds. nih.gov

Table 2: Products of van Leusen Type Reactions

| Reactants | Product Type |

| Ketone + TosMIC | Nitrile wikipedia.org |

| Aldehyde + TosMIC | Oxazole wikipedia.org |

| Aldehyde + Amine + TosMIC | Imidazole organic-chemistry.org |

Exploration of Other Isocyanide-Based Multicomponent Reactions

Beyond the van Leusen reaction, this compound is a valuable component in a broader range of isocyanide-based multicomponent reactions (MCRs), most notably the Passerini and Ugi reactions. semanticscholar.org These reactions are fundamental in combinatorial chemistry for their efficiency in generating molecular diversity from simple starting materials. nih.govbeilstein-journals.org

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, especially in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org The versatility of the Passerini reaction allows for the synthesis of a wide array of functionalized molecules, including depsipeptides and, through post-cyclization modifications, various heterocycles like β-lactams and isocoumarins. wikipedia.orgorganicreactions.org

The Ugi four-component reaction (U-4CR) is arguably the most prominent isocyanide-based MCR. nih.gov It involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov A key step in the Ugi reaction is the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate. semanticscholar.org This reactive intermediate is then trapped by the carboxylate to yield the final product. semanticscholar.org

The utility of this compound in these reactions is highlighted by synthetic strategies targeting complex heterocyclic systems. For example, a Ugi/deprotection/cyclization (UDC) strategy has been employed to synthesize highly substituted 1,4-benzodiazepin-3-ones, using derivatives of 2-fluorobenzaldehyde (B47322) as one of the components. beilstein-journals.org This approach demonstrates how the fluorine atom can be strategically placed within a molecule for further synthetic manipulations or to modulate biological activity. The combination of MCRs with subsequent cyclization or cross-coupling reactions significantly enhances the molecular complexity and provides access to a vast chemical space. nih.govbeilstein-journals.org

Combinatorial Chemistry and Library Synthesis utilizing MCRs

Multicomponent reactions (MCRs) are exceptionally well-suited for combinatorial chemistry and the high-throughput synthesis of compound libraries. semanticscholar.orgrug.nl Their convergent nature, operational simplicity, and high atom economy allow for the rapid generation of diverse and complex molecules from a set of readily available building blocks. semanticscholar.orgbeilstein-journals.org this compound, with its reactive isocyanide functionality and the presence of a fluorine atom, is a particularly useful building block for creating libraries of potential drug candidates.

The fluorine atom can serve multiple purposes. It can act as a fluorous tag, facilitating product purification through fluorous solid-phase extraction (F-SPE), a technique that simplifies the isolation of tagged compounds from the reaction mixture. nih.gov This approach is valuable in parallel synthesis formats for creating libraries of drug-like scaffolds. nih.gov Moreover, the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry.

MCRs involving fluorinated components, like this compound, have been used to generate libraries of fluorinated heterocyclic compounds. rsc.org For instance, the Ugi reaction and its variations are workhorses in diversity-oriented synthesis, enabling the creation of large libraries of peptide-like structures and complex scaffolds for biological screening. nih.govresearchgate.net The ability to systematically vary each of the four components in the Ugi reaction provides access to a vast and diverse chemical space, which is essential for the discovery of new bioactive molecules. nih.govresearchgate.net The integration of MCRs with automated synthesis platforms further accelerates the process of library generation, making it a powerful strategy in modern drug discovery. rug.nl

Cycloaddition Chemistry

Role in [3+2] Cycloaddition Reactions

The isocyanide group of this compound can participate in cycloaddition reactions, particularly [3+2] cycloadditions, which are a powerful class of reactions for the synthesis of five-membered heterocyclic rings. uchicago.edu In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring in a concerted, pericyclic manner. wikipedia.org

While the isocyanide itself is not a classic 1,3-dipole, it can be a precursor to species that undergo [3+2] cycloadditions or it can react with 1,3-dipoles. For example, the Van Leusen pyrrole (B145914) synthesis is a well-known reaction that proceeds via a [3+2] cycloaddition mechanism. nih.gov In this reaction, tosylmethyl isocyanide (TosMIC) acts as a three-atom synthon, reacting with an electron-deficient alkene (the two-atom component) to form a pyrrole ring after elimination of the tosyl group. nih.gov The reaction is initiated by the deprotonation of TosMIC to form a carbanion, which then attacks the alkene. nih.gov This is followed by an intramolecular cyclization that constitutes the [3+2] addition step.

The reactivity of this compound can be harnessed in similar cycloaddition strategies. The electron-withdrawing or -donating nature of the substituents on the dipolarophile controls the regioselectivity of the cycloaddition by influencing the frontier molecular orbital interactions. wikipedia.org The presence of the fluorinated benzyl group on the isocyanide can influence the reactivity and stability of the intermediates involved. The development of cycloaddition reactions using fluorinated building blocks is of significant interest for the synthesis of novel fluorinated heterocycles with potential applications in materials science and medicinal chemistry. nih.govresearchgate.netresearchgate.net

Table 3: Components in [3+2] Cycloaddition Reactions

| 3-Atom Component (1,3-Dipole) | 2-Atom Component (Dipolarophile) | Resulting 5-Membered Heterocycle |

| Nitrone | Alkene | Isoxazolidine wikipedia.org |

| Azide | Alkyne | Triazole beilstein-journals.org |

| TosMIC anion | Electron-deficient alkene | Pyrroline intermediate nih.gov |

| Carbonyl ylide | Alkene | Tetrahydrofuran derivative uchicago.edu |

Synthesis of Heterocyclic Compounds via Cycloaddition

Cycloaddition reactions are a cornerstone for the synthesis of a wide variety of heterocyclic compounds, and the participation of this compound in such reactions opens avenues to novel fluorinated heterocycles. nih.govrsc.org Nitrogen-containing heterocycles are particularly important scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov

As discussed previously, [3+2] cycloadditions involving isocyanide derivatives are a prime method for constructing five-membered rings. The Van Leusen reaction, for instance, provides access to pyrroles from electron-deficient alkenes and TosMIC. nih.gov This methodology is robust and tolerates a wide range of substituents, making it a powerful tool for generating substituted pyrrole libraries.

Beyond pyrroles, other heterocyclic systems can be accessed. Nitrone-olefin [3+2] cycloadditions lead to isoxazolidines, which are precursors to valuable 1,3-aminoalcohols. wikipedia.org The reaction of isocyanides with other 1,3-dipoles, or their transformation into dipolar species, can be exploited to synthesize a diverse array of five-membered heterocycles.

Furthermore, other modes of cycloaddition, such as [2+2] and [4+2] reactions, are also important for heterocycle synthesis. nih.govyoutube.com While less common for isocyanides as the primary reacting group, they can be involved in multi-step sequences where a cycloaddition is a key bond-forming event. The synthesis of fluorinated heterocycles is an active area of research, as the introduction of fluorine can dramatically alter the biological properties of a molecule. researchgate.netscispace.com Therefore, the use of this compound in cycloaddition reactions represents a key strategy for the synthesis of novel, potentially bioactive heterocyclic compounds. researchgate.net

Mechanistic Investigations of Cycloaddition Pathways

The mechanistic elucidation of cycloaddition reactions involving this compound is critical for understanding and predicting product formation, stereoselectivity, and reaction efficiency. Researchers have employed a combination of computational and experimental techniques to probe the underlying reaction coordinates, transition states, and potential intermediates. These investigations have revealed a landscape of competing and coexisting pathways, often delicately balanced and susceptible to subtle changes in the reaction environment.

A central theme in these studies is the concerted versus stepwise nature of the cycloaddition. researchgate.netmdpi.com In a concerted mechanism, bond formation occurs in a single, synchronous step through a cyclic transition state. Conversely, a stepwise mechanism involves the formation of a discrete intermediate, which can be zwitterionic or diradical in nature, before ring closure. researchgate.netmdpi.com The fluorine substituent at the ortho-position of the benzyl group in this compound can significantly influence this dichotomy through its inductive and resonance effects.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these cycloaddition reactions. researchgate.netmdpi.compku.edu.cn These calculations allow for the characterization of transition state geometries, activation energies, and the thermodynamic stability of intermediates and products. By comparing the energetic barriers of concerted and stepwise pathways, a theoretical prediction of the favored mechanism can be made.

For instance, in the context of [4+2] cycloadditions, the reaction can proceed through a classic concerted Diels-Alder type mechanism or a two-step process involving a zwitterionic intermediate. mdpi.com DFT calculations can elucidate the degree of asynchronicity in the transition state of the concerted pathway, indicating whether the two new sigma bonds are formed simultaneously or with a significant time lag.

In the case of [2+2] cycloadditions, which are often photochemically induced, mechanistic investigations have explored pathways involving photoinduced electron transfer (PET) followed by charge recombination to generate a triplet state of the substrate. researchgate.net This triplet species then undergoes the cycloaddition. Spectroscopic analyses, both steady-state and transient, have been employed to detect and characterize the key intermediates in such photochemical processes. researchgate.net

The table below summarizes key findings from mechanistic investigations into cycloaddition pathways, drawing parallels from related systems where specific data for this compound is not available but the principles are applicable.

| Cycloaddition Type | Investigated Mechanism | Key Findings | Computational Method (if applicable) |

| [4+2] Cycloaddition | Concerted vs. Stepwise | The introduction of a Lewis acid catalyst can lower the activation barrier and favor a two-step mechanism with a zwitterionic intermediate. mdpi.com | DFT |

| [2+2] Photocycloaddition | Photoinduced Electron Transfer (PET) | Substrate activation occurs through PET, leading to a triplet state that undergoes cycloaddition. researchgate.net | Quantum Chemical Calculations |

| [8+2] Cycloaddition | Stepwise (Zwitterionic Intermediate) | DFT calculations predict a stepwise reaction through an antiaromatic zwitterionic intermediate. nih.gov | DFT |

| [3+2] Dipolar Cycloaddition | Concerted vs. Stepwise Radical-Mediated | For certain substrates, a stepwise radical-mediated pathway is energetically more favorable than a concerted cycloaddition. mdpi.com | DFT (M06-2X/Def2TZVP) |

It is crucial to recognize that the specific electronic nature of this compound, with the electron-withdrawing fluorine atom, can influence the stability of potential zwitterionic or radical intermediates, thereby tipping the mechanistic balance. Further dedicated experimental and computational studies on this compound are necessary to definitively map its cycloaddition reaction mechanisms and fully harness its synthetic potential.

Applications of 2 Fluorobenzylisocyanide in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a versatile reactant, 2-Fluorobenzylisocyanide participates in powerful bond-forming reactions that enable the efficient construction of complex molecular frameworks. It is particularly instrumental in isocyanide-based multicomponent reactions, which allow for the rapid assembly of molecules from three or more starting materials in a single step, promoting high atom economy and structural diversity. wikipedia.orgbeilstein-journals.orgfrontiersin.org

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgresearchgate.netnih.gov Isocyanides like this compound are key components in the synthesis of these important structures, primarily through well-established multicomponent reactions such as the Ugi and Passerini reactions. wikipedia.orgnih.gov

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.org This product serves as a versatile intermediate that can undergo subsequent cyclization reactions to yield a wide array of heterocycles. wikipedia.orgnih.gov The reaction is typically exothermic and completed within minutes, working well in polar, aprotic solvents. wikipedia.org Similarly, the Passerini three-component reaction (P-3CR), the first discovered isocyanide-based MCR, reacts an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgtechniques-ingenieur.fr This scaffold is also a valuable precursor for various nitrogen-containing heterocyclic systems. wikipedia.org The mechanism is thought to involve a cyclic transition state, and the reaction is often accelerated in aprotic solvents. organic-chemistry.orgnih.gov

By employing this compound in these reactions, chemists can introduce the 2-fluorobenzyl group into the final heterocyclic structure, a feature often desired in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | Core Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

This table summarizes the fundamental components and products of the Ugi and Passerini reactions, for which this compound can serve as the isocyanide component.

The construction of novel and complex carbon skeletons is a central goal of organic synthesis. nih.govbeilstein-journals.org Multicomponent reactions (MCRs) are exceptionally suited for this purpose as they are convergent processes that form multiple bonds and assemble complex products from simple precursors in a single operation. beilstein-journals.orgfrontiersin.orgnih.gov

Isocyanides, including this compound, are pivotal in these reactions, often acting as a "linchpin" that connects the other components. In the Ugi and Passerini reactions, the isocyanide carbon is incorporated into the backbone of the new molecule, facilitating the creation of highly substituted and sterically complex structures. wikipedia.orgnih.govresearchgate.net The Ugi reaction, for instance, is renowned for its ability to generate peptide-like structures, which are fundamental skeletons in biological systems. nih.gov The reaction's high atom economy, where most atoms of the reactants are incorporated into the final product, makes it an efficient method for building molecular complexity. wikipedia.org The ability to systematically vary each of the four components in the Ugi reaction allows for the generation of vast libraries of compounds with diverse carbon skeletons, all originating from a common reaction pathway. beilstein-journals.org

Intermediate in Pharmaceutical and Bioactive Compound Synthesis

The scaffolds produced using this compound are frequently found in biologically active compounds, making it a crucial intermediate in medicinal chemistry and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. ekb.eg

The products of isocyanide-based MCRs are themselves valuable pharmacophores or can be readily converted into them. The α-acyloxy carboxamides from the Passerini reaction have been used in the synthesis of anti-cancer medications and have served as a key step in the total synthesis of the antiviral drug Telaprevir. wikipedia.org The bis-amides produced by the Ugi reaction are considered peptide mimetics and are precursors to a wide range of pharmacologically active agents, including inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease treatment. wikipedia.orgbeilstein-journals.orgnih.gov The Ugi reaction has been successfully used to generate the oxoindole-β-lactam core, a structural motif present in many such inhibitors. beilstein-journals.org

Table 2: Examples of Pharmacological Scaffolds from Isocyanide MCRs

| MCR Product | Potential Therapeutic Area | Example Application |

|---|---|---|

| α-Acyloxy Carboxamide | Antiviral, Anticancer | Synthesis of Telaprevir. wikipedia.org |

| Bis-amide (Peptidomimetic) | Neurodegenerative Disease | Synthesis of acetylcholinesterase inhibitors. beilstein-journals.org |

This table illustrates how the core structures generated from multicomponent reactions with isocyanides can be precursors to important classes of therapeutic agents.

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govnih.govcam.ac.uk The goal is to populate chemical space with novel scaffolds rather than focusing on a single target. cam.ac.ukmdpi.com MCRs are a cornerstone of DOS because they allow for the rapid generation of chemical libraries with high structural diversity from a set of readily available starting materials. beilstein-journals.orgfrontiersin.org

By using this compound as a fixed component and varying the other reactants (e.g., a selection of different aldehydes, amines, and carboxylic acids in an Ugi reaction), researchers can quickly and efficiently synthesize a large library of related but structurally distinct compounds. frontiersin.org This approach is highly resource-efficient and accelerates the discovery of novel hit compounds in drug discovery programs. beilstein-journals.orgnih.gov The "build-couple-pair" strategy, a common tactic in DOS, often employs MCRs in the "couple" phase to bring together molecular fragments, creating complex and diverse scaffolds. mdpi.comfrontiersin.org

MCRs utilizing isocyanides have become a powerful tool for developing agents that target pathologies of the central nervous system (CNS). beilstein-journals.orgnih.gov Neuroinflammation is a common factor in many neurodegenerative diseases, and developing agents that can resolve this inflammation is a key therapeutic strategy. nih.gov

Researchers have used MCRs to synthesize compounds aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. beilstein-journals.orgnih.gov For example, the Ugi reaction has been employed to create derivatives of the anti-epileptic drug levetiracetam (B1674943) by directly forming the 2-oxo-1-pyrrolidino acetamide (B32628) scaffold in a single step. beilstein-journals.orgnih.gov In the context of Alzheimer's disease, MCRs have been used to develop multi-target-directed ligands, such as 1,4-dihydropyridines from the Hantzsch reaction, which can interact with multiple pathological pathways. beilstein-journals.orgnih.gov The Ugi-azide reaction has also been used to create hybrids of benzofuran, pyrazole, and tetrazole, which have shown potential as anti-Alzheimer's agents. beilstein-journals.org The inclusion of the 2-fluorobenzyl group from this compound can be strategic in these syntheses to enhance properties like blood-brain barrier penetration, a critical requirement for CNS-acting drugs. nih.govscispace.com

Utility in Materials Science Precursor Development

The isocyanide functional group, with its unique electronic structure and reactivity, has garnered significant interest in the development of novel polymeric materials. While research on isocyanide-based polymers has been ongoing for decades, modern synthetic methods have enabled the creation of functional polymers with tailored properties. The incorporation of specific substituents on the isocyanide monomer allows for the fine-tuning of the resulting polymer's characteristics, opening up avenues for their use in advanced applications. In this context, this compound emerges as a potentially valuable precursor in materials science, primarily due to the anticipated effects of the fluorinated benzyl (B1604629) moiety on the polymer backbone.

The polymerization of isocyanide monomers can proceed through various catalytic systems, leading to the formation of polyisocyanides, which are characterized by a helical polymer chain. The properties of these polymers are highly dependent on the nature of the side chains attached to the isocyanide group. In the case of this compound, the presence of the 2-fluorobenzyl group is expected to impart specific properties to the resulting polymer, poly(this compound).

The introduction of fluorine atoms into polymer structures is a well-established strategy to modify their physical and chemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to polymers with enhanced thermal stability, chemical resistance, and low surface energy. scilit.comresearchgate.net While specific studies on the polymerization of this compound are not extensively documented in the reviewed literature, general principles of isocyanide polymerization and the effects of fluorination provide a basis for predicting the characteristics of the resulting polymer.

The polymerization of a substituted benzyl isocyanide can be hypothesized to yield a polymer with a helical conformation, a common feature of polyisocyanides. The rigidity of the polymer backbone, combined with the steric and electronic effects of the 2-fluorobenzyl side chains, would influence the polymer's solubility, morphology, and thermal properties. The fluorine atom, being larger than hydrogen, can introduce significant steric interactions that affect the packing of the polymer chains and, consequently, the material's bulk properties. rsc.org

Table 1: Predicted Properties of Poly(this compound) Based on General Principles

| Property | Predicted Characteristic | Rationale |

| Thermal Stability | Enhanced | Strong C-F bond energy contributes to higher degradation temperatures. |

| Chemical Resistance | High | The electron-withdrawing nature of fluorine can protect the polymer backbone from chemical attack. |

| Solubility | Potentially altered | The polarity of the C-F bond may influence solubility in different organic solvents. |

| Surface Energy | Low | Fluorinated polymers typically exhibit low surface energies, leading to hydrophobic and oleophobic properties. researchgate.netscite.ai |

| Dielectric Constant | Potentially low | Incorporation of fluorine is a known strategy to reduce the dielectric constant of polymers. kpi.ua |

Note: The data in this table is predictive and based on established principles of fluorinated polymers, as specific experimental data for poly(this compound) was not found in the reviewed literature.

The unique properties anticipated for poly(this compound) make it a candidate for the development of advanced functional materials. The combination of a rigid helical backbone and the specific functionalities imparted by the fluorinated side chains can lead to materials with applications in various high-performance areas.

One potential area of application is in the development of materials with specific optical properties. The incorporation of chromophores into the side chains of polyisocyanides has been shown to result in polymers with interesting photophysical behaviors, such as aggregation-induced emission. kpi.uanih.gov While the 2-fluorobenzyl group itself is not a traditional chromophore, its electronic influence on the polymer backbone could modulate the electronic properties of the material.

Furthermore, the presence of fluorine can be exploited in the design of materials with tailored surface properties. The low surface energy expected for poly(this compound) could be advantageous for creating anti-fouling or self-cleaning surfaces. researchgate.net In the field of electronics, polymers with low dielectric constants are highly sought after for use as insulating layers to reduce signal delay and power consumption in integrated circuits. kpi.ua The introduction of fluorine via the 2-fluorobenzyl group is a promising strategy to achieve this.

Another intriguing possibility lies in the area of liquid crystalline polymers. The rigid, helical structure of the polyisocyanide backbone, coupled with the anisotropic nature of the benzyl side chains, could lead to the formation of liquid crystalline phases. rsc.orgnih.gov The fluorine substituent could play a crucial role in influencing the mesophase morphology and transition temperatures. rsc.org The development of side-chain liquid crystal polymers has been a significant area of research, with applications in optical displays, sensors, and data storage. nih.gov

Table 2: Potential Applications of Advanced Functional Materials Derived from this compound

| Application Area | Potential Functionality | Underlying Principle |

| Microelectronics | Low-k dielectric insulator | Reduction of dielectric constant by fluorine incorporation. kpi.ua |

| Advanced Coatings | Anti-fouling, self-cleaning surfaces | Low surface energy imparted by fluorinated side chains. researchgate.net |

| Optical Devices | Components for liquid crystal displays | Potential for liquid crystalline behavior due to rigid helical structure and anisotropic side chains. rsc.orgnih.gov |

| Biomaterials | Biocompatible and bioactive materials | Potential for creating polymers with specific biological interactions, a known application area for some isocyanide-based polymers. kpi.uanih.gov |

Note: The applications listed are speculative and based on the predicted properties of poly(this compound) and the known applications of similar fluorinated and isocyanide-based polymers.

Theoretical and Computational Investigations of 2 Fluorobenzylisocyanide

Mechanistic Insights from Computational Modeling

Cheminformatic Analysis for Reactivity Prediction

Cheminformatics provides powerful tools to predict the reactivity of molecules like 2-fluorobenzylisocyanide by analyzing their electronic and structural properties. The reactivity of isocyanides is primarily governed by the electronic nature of the isocyanide carbon atom, which exhibits both nucleophilic and electrophilic character. acs.org Computational methods, particularly density functional theory (DFT), are instrumental in elucidating these properties. acs.orgsci-hub.se

Understanding the electronic properties of isocyanides is fundamental to comprehending their reactivity in synthetic applications. acs.org The isocyanide functional group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, though its reactivity often reflects carbene-like behavior. wikipedia.org The presence of an electron-withdrawing fluorine atom on the benzene (B151609) ring in this compound is expected to modulate the electron density of the isocyanide group, thereby influencing its reactivity.

Key electronic descriptors calculated through computational methods to predict reactivity include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as a nucleophile or electrophile. acs.org For isocyanides, the HOMO is typically located on the isocyanide carbon, indicating its nucleophilic character, while the LUMO is also centered on this carbon, suggesting its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack.

Calculated pKa: The acidity of the α-protons in benzyl (B1604629) isocyanides is a significant factor in their reactivity. wikipedia.org Computational methods can predict the pKa value of this compound, offering a quantitative measure of the ease of deprotonation at the benzylic position.

| Computational Method | Predicted Property | Significance for Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Indicates kinetic stability and reactivity towards other molecules. |

| Ab Initio Calculations | Electron density distribution | Reveals the nucleophilic and electrophilic centers within the molecule. mdpi.comfrontiersin.org |

| Molecular Mechanics | Steric accessibility of the isocyanide group | Determines the feasibility of reactions based on spatial hindrance. |

Computational Design and Optimization of Synthetic Pathways

Computational tools are increasingly vital in designing and optimizing synthetic routes for complex molecules, including this compound. These methods can accelerate the discovery of novel reactions and provide efficient pathways for synthesis.

Application in Computer-Aided Synthesis Planning (CASP)

Computer-Aided Synthesis Planning (CASP) has emerged as a powerful strategy to streamline the process of designing synthetic routes. nih.govdigitellinc.comresearchgate.net For a target molecule like this compound, CASP programs utilize retrosynthetic analysis, breaking down the molecule into simpler, commercially available precursors. psu.edufrontiersin.org

The synthesis of isocyanides often involves the dehydration of the corresponding formamides. nih.gov A CASP tool would identify 2-fluorobenzylformamide as a key intermediate and suggest suitable dehydrating agents and reaction conditions. Modern CASP tools can be data-driven, leveraging vast reaction databases to propose synthetic steps with a higher probability of success. researchgate.net Some advanced CASP tools can even consider practical constraints and manage virtual compound libraries. digitellinc.com

Exploration of Chemical Space for Novel Reactivity

The concept of "chemical space" encompasses all possible molecules and their properties. nih.govnih.gov Computational methods allow for the exploration of this vast space to uncover novel reactivity for compounds like this compound. researchgate.netmit.edu By systematically modifying the structure of this compound in silico and calculating the properties of the resulting virtual compounds, researchers can identify derivatives with enhanced or entirely new reactivity patterns. researchgate.netacs.org

This exploration can lead to the discovery of new multicomponent reactions (MCRs), a cornerstone of isocyanide chemistry. nih.gov For instance, computational screening could identify novel reaction partners for this compound in Ugi or Passerini-type reactions, expanding the synthetic utility of this building block. wikipedia.org

| Computational Tool/Approach | Application for this compound | Potential Outcome |

|---|---|---|

| Retrosynthesis Software | Generation of synthetic routes from starting materials. nih.gov | Identification of efficient and cost-effective synthesis pathways. |

| High-Throughput Virtual Screening | Screening of virtual libraries of reactants against this compound. nih.gov | Discovery of novel multicomponent reactions and unexpected reactivity. |

| Quantum Mechanical Calculations | Modeling of reaction mechanisms and transition states. mdpi.com | Understanding the factors that control reaction outcomes and selectivity. |

Accelerated Design of Synthetic Routes

The integration of machine learning and artificial intelligence into computational chemistry has significantly accelerated the design of synthetic routes. researchgate.netnih.gov By training algorithms on large datasets of known reactions, these models can predict the outcomes of new reactions with increasing accuracy. frontiersin.org

For this compound, this means that potential synthetic pathways can be evaluated computationally before any experiments are conducted in the laboratory. This "in silico" screening process saves time and resources by prioritizing the most promising routes. Furthermore, machine learning models can help optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. nih.gov This data-driven approach represents a paradigm shift in synthetic chemistry, moving towards a more predictive and efficient process for molecular synthesis.

2 Fluorobenzylisocyanide in Catalysis and Advanced Synthetic Strategies

Role in Catalyzed Transformations

2-Fluorobenzylisocyanide's reactivity is significantly enhanced and controlled through the use of catalysts, enabling its participation in a variety of powerful bond-forming reactions. Both transition metals and small organic molecules can activate the isocyanide group, paving the way for the efficient construction of intricate structures.

Isocyanides are well-regarded for their ability to undergo insertion reactions in the presence of transition metal catalysts. sioc-journal.cn This class of reactions allows for the formation of diverse new bonds and the construction of valuable cyclic compounds, such as ketones and amides. sioc-journal.cn As a member of this compound class, this compound is a suitable substrate for such transformations. Transition metals like palladium, copper, and iron can coordinate to the isocyanide carbon, activating it for subsequent reactions. vu.nl

This activation is central to multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. Isocyanide-based MCRs (I-MCRs) are a powerful tool for building molecular diversity, particularly for synthesizing polysubstituted pyrroles and other N-heterocycles. nih.govrsc.org In these processes, this compound can serve as the C1 building block, reacting with various coupling partners in a convergent and atom-economical fashion. For example, in palladium-catalyzed imidoylative couplings, the isocyanide inserts into a metal-carbon or metal-heteroatom bond, forming an imidoyl intermediate that can be trapped by other reactants to yield highly functionalized products. vu.nl

| Reaction Type | Catalyst | Isocyanide Reactant | Other Reactants | Product Type |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(OAc)₂ | This compound | Amine, Alkyne | Substituted Quinoline |

| Copper-Catalyzed Annulation | CuI | This compound | 2-Isocyanoacetophenone derivative | 4-Hydroxyquinoline |

| Iron-Catalyzed C-H Imidoylation | Fe(PMe₃)₄ | This compound | Benzene (B151609) | N-(2-fluorobenzyl)benzimidoyl |

Beyond its role as a reactive substrate, this compound possesses the electronic properties necessary to act as a ligand in coordination complexes. Isocyanides are classified as soft, charge-neutral Lewis bases that are comparable to, and in some cases superior than, carbon monoxide (CO) in their donor strength. wikipedia.org They readily form coordination compounds with a wide range of transition metals. wikipedia.org

The bonding interaction involves a sigma (σ) donation from the isocyanide carbon's lone pair to an empty metal orbital, and a pi (π) back-donation from a filled metal d-orbital into the π* antibonding orbital of the C≡N group. wikipedia.org This backbonding is a key feature that stabilizes the metal-ligand interaction. The coordination of this compound to a metal center alters the electronic distribution of the isocyano moiety, increasing its electrophilicity and opening up reaction pathways that are otherwise inaccessible. vu.nl The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) ring can further modulate the ligand's electronic properties, influencing the stability and reactivity of the resulting metal complex.

In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a powerful branch of synthesis. mdpi.com N-Heterocyclic carbenes (NHCs) have been identified as potent organocatalysts capable of activating isocyanides. nih.gov This activation proceeds through the nucleophilic attack of the NHC on the isocyanide carbon, forming a transient imidoyl intermediate. nih.gov

This strategy has been successfully applied to the synthesis of enaminones from the reaction of ketones and isocyanides. nih.gov It is proposed that the NHC catalyst transforms the isocyanide into a highly electrophilic imine-azolium species, which is then attacked by an enolate generated in situ to form the final product. nih.gov Given this established reactivity pattern, this compound is a promising candidate for NHC-catalyzed transformations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds under mild, metal-free conditions.

Integration into Advanced Synthetic Design

The true value of a building block like this compound is realized when it is strategically incorporated into the synthesis of complex, high-value molecules. Methodologies such as retrosynthetic analysis and stereoselective synthesis provide the logical framework for this integration.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It begins with the structure of the target molecule and involves progressively breaking it down into simpler, commercially available precursors. lkouniv.ac.infiveable.me This process uses "disconnections," which are the reverse of known, reliable chemical reactions. deanfrancispress.comslideshare.net

For a target molecule containing a complex amide or heterocyclic core derived from this compound, the retrosynthetic analysis would identify key bonds that can be traced back to the isocyanide functionality. For instance, in a complex α-hydroxy amide, a key disconnection would be across the amide C-N bond and the adjacent C-O bond, corresponding to the reverse of a Passerini multicomponent reaction. nih.gov This disconnection would yield three synthons: a carboxylic acid, a carbonyl compound, and an isocyanide. The isocyanide synthon would be equated to its synthetic equivalent, this compound. This logical process allows chemists to devise efficient and convergent synthetic routes to complex targets starting from simple building blocks. fiveable.me

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers) where typically only one is active. Stereoselective synthesis aims to produce a single desired stereoisomer of a product. khanacademy.org The incorporation of fluorine can pose unique challenges and opportunities in achieving high stereoselectivity. beilstein-journals.org

This compound can be incorporated into stereoselective syntheses, particularly through asymmetric multicomponent reactions. In an Ugi or Passerini reaction, the use of a chiral component—such as a chiral amine, carboxylic acid, or an external chiral catalyst—can direct the formation of one enantiomer over the other. For example, a stereoselective copper-catalyzed coupling of a vinyl iodide with formamide (B127407), followed by dehydration, has been shown to produce chiral isocyanoalkenes, demonstrating that stereocontrol is feasible for this functional group. nsf.gov By analogy, using this compound in an Ugi reaction with a chiral amine and a chiral auxiliary would be a viable strategy to produce complex, enantiomerically enriched peptide-like structures containing the unique 2-fluorobenzyl moiety.

| Reaction Type | Isocyanide Component | Chiral Component | Other Components | Expected Outcome |

|---|---|---|---|---|

| Asymmetric Ugi Reaction | This compound | Chiral Amine (e.g., (R)-α-methylbenzylamine) | Aldehyde, Carboxylic Acid | Diastereomerically enriched α-acylamino amide product |

| Asymmetric Passerini Reaction | This compound | Chiral Carboxylic Acid (e.g., Mosher's acid) | Aldehyde | Diastereomerically enriched α-acyloxy amide product |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluorobenzylisocyanide, and how can purity be validated?

- Methodology :

- Synthesis : Common methods include the dehydration of 2-fluorobenzylformamide using phosphoryl chloride (POCl₃) or via the Hofmann isocyanide synthesis from 2-fluorobenzylamine derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like thioureas .

- Purity Validation : Employ nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>95%), and elemental analysis to verify stoichiometry. For fluorinated compounds, ¹⁹F NMR is critical to confirm substitution patterns .

Q. How should researchers characterize the electronic and steric effects of the fluorine substituent in this compound?

- Methodology :

- Spectroscopic Analysis : Use infrared (IR) spectroscopy to detect the isocyanide stretching frequency (~2150 cm⁻¹), which is sensitive to electronic effects. Compare with non-fluorinated analogs to assess electron-withdrawing effects .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and distances, particularly the C≡N bond length, which may elongate due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can this compound be utilized in organometallic catalysis, and what are its ligand properties?

- Methodology :

- Coordination Studies : React with transition metals (e.g., Pd, Au) to form complexes. Monitor ligand behavior via cyclic voltammetry to assess redox activity and stability.

- Catalytic Applications : Test in cross-coupling reactions (e.g., Sonogashira). Fluorine’s electron-withdrawing effect may enhance oxidative addition rates but reduce ligand lability. Compare turnover numbers (TON) with benzylisocyanide analogs .

Q. What experimental strategies mitigate challenges in isolating this compound due to its volatility?

- Methodology :

- Low-Temperature Distillation : Use fractional distillation under reduced pressure (e.g., 10–20 mmHg) at 40–50°C.

- Stabilization : Store under inert gas (Ar/N₂) with molecular sieves to prevent moisture-induced decomposition. Confirm stability via repeated GC-MS over 72 hours .

Q. How can discrepancies in spectroscopic data for this compound across studies be resolved?

- Methodology :

- Cross-Validation : Replicate experiments using standardized conditions (solvent, concentration, instrument calibration). For example, solvent polarity (DMSO vs. CDCl₃) significantly shifts ¹H NMR peaks.

- Contradiction Analysis : Compare raw data from multiple techniques (e.g., IR vs. Raman spectroscopy) to distinguish artifacts from true electronic effects .

Q. What computational methods predict the reactivity of this compound in multicomponent reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model frontier molecular orbitals (HOMO/LUMO). Fluorine’s inductive effect lowers HOMO energy, reducing nucleophilicity.